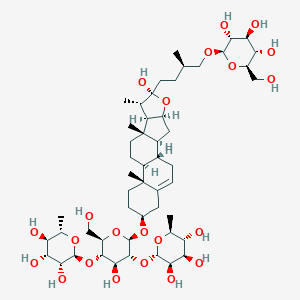
Reynoutrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Reynoutrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the properties of flavonoid glycosides.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
Reynoutrin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reduces oxidative stress in cells. In the context of ischemic heart failure, this compound upregulates the expression of S100 calcium-binding protein A1, which inhibits the expressions of matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, thereby improving cardiac function .
Biochemical Analysis
Biochemical Properties
Reynoutrin, like other flavonoids, interacts with a variety of enzymes, proteins, and other biomolecules. It is often found as a glycoside, with a carbohydrate residue attached . The exact nature of these interactions depends on the specific biochemical context and can vary widely.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For example, it has been found to reduce the area of myocardial infarction, inhibit cardiomyocyte apoptosis, and improve myocardial fibrosis in rats with ischemic heart failure .
Molecular Mechanism
Its effects on cardiomyocyte apoptosis suggest that it may interact with cell signaling pathways involved in cell survival and death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Given its stability as a flavonoid compound, it is likely to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been thoroughly investigated. Its beneficial effects on myocardial infarction and fibrosis suggest that it may have a dose-dependent impact on heart health .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. The specific pathways and interactions have not been fully elucidated .
Transport and Distribution
As a flavonoid, it may interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reynoutrin can be synthesized through the glycosylation of quercetin with xylopyranosyl residues. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Reynoutrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Myricetin-3-O-α-L-rhamnopyranoside: Another flavonoid glycoside with similar antioxidant properties.
Quercetin-3-O-β-D-glucoside: A closely related compound with similar glycosylation but different sugar moiety.
Uniqueness
Reynoutrin is unique due to its specific glycosylation with xylopyranosyl residues, which imparts distinct chemical and biological properties. Its ability to improve ischemic heart failure through specific molecular pathways sets it apart from other flavonoid glycosides .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Reynoutrin can be achieved through a series of chemical reactions starting from a readily available starting material such as kaempferol. The synthesis pathway involves the conversion of kaempferol to 4-hydroxy-3-methoxyphenylacetic acid (HMPA), followed by the esterification of HMPA with p-coumaric acid to form Reynoutrin.", "Starting Materials": [ "Kaempferol", "4-hydroxy-3-methoxyphenylacetic acid (HMPA)", "p-coumaric acid" ], "Reaction": [ "Step 1: Kaempferol is converted to 4-hydroxy-3-methoxyphenylacetic acid (HMPA) through a series of reactions involving oxidation, demethylation, and decarboxylation.", "Step 2: HMPA is then esterified with p-coumaric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form Reynoutrin.", "Overall Reaction: Kaempferol + p-coumaric acid → Reynoutrin" ] } | |
CAS RN |
549-32-6 |
Molecular Formula |
C20H18O11 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1 |
InChI Key |
PZZRDJXEMZMZFD-DUYPVGENSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
synonyms |
quercetin-3-beta-D-xyloside quercetin-3-O-beta-D-xylopyranoside reynoutrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















